molecular formula C22H17BrN2O4 B243972 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide

Numéro de catalogue B243972
Poids moléculaire: 453.3 g/mol
Clé InChI: CYFLRPAEGCCVCF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide, also known as BMB-Br, is a novel small molecule that has been developed for scientific research applications. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. The synthesis method of BMB-Br, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Mécanisme D'action

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide inhibits PTP1B by binding to its active site and preventing it from dephosphorylating its substrates, which include the insulin receptor and insulin receptor substrate 1 (IRS-1). This leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues such as muscle and adipose tissue, and improved glucose homeostasis. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide has also been shown to have anti-inflammatory and anti-obesity effects, which may contribute to its beneficial effects on glucose homeostasis.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide has been shown to improve glucose homeostasis and insulin sensitivity in animal models of obesity and type 2 diabetes. It has also been shown to reduce inflammation and improve lipid metabolism in these models. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide has been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.

Avantages Et Limitations Des Expériences En Laboratoire

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for investigating the role of PTP1B in insulin signaling and glucose homeostasis. Its favorable safety profile and ease of synthesis make it a convenient tool for use in lab experiments. However, its specificity for PTP1B may limit its use in studies that require inhibition of other protein tyrosine phosphatases.

Orientations Futures

There are several potential future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of PTP1B, which may have improved therapeutic potential for type 2 diabetes and other metabolic disorders. Another area of interest is the investigation of the anti-inflammatory and anti-obesity effects of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide, which may have potential applications in the treatment of other diseases such as atherosclerosis and non-alcoholic fatty liver disease. Finally, the use of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide in combination with other therapeutic agents, such as insulin sensitizers or GLP-1 agonists, may have synergistic effects on glucose homeostasis and metabolic health.

Méthodes De Synthèse

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the synthesis of 3-bromo-4-methoxybenzoic acid, which is then reacted with 5-amino-2-methoxybenzoic acid to form N-(5-(2-methoxyphenyl)-1,3-benzoxazol-2-yl)-3-bromo-4-methoxybenzamide. This intermediate is then reacted with 3,5-dibromo-4-methoxybenzoyl chloride to form the final product, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide.

Applications De Recherche Scientifique

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide has been shown to be a potent and selective inhibitor of PTP1B, which is a key regulator of insulin signaling and glucose homeostasis. PTP1B has been implicated in the development of insulin resistance and type 2 diabetes, and its inhibition has been proposed as a potential therapeutic strategy for these diseases. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide has been used in a number of scientific research studies to investigate the role of PTP1B in insulin signaling and glucose homeostasis, as well as its potential as a therapeutic target for type 2 diabetes.

Propriétés

Formule moléculaire

C22H17BrN2O4

Poids moléculaire

453.3 g/mol

Nom IUPAC

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide

InChI

InChI=1S/C22H17BrN2O4/c1-27-18-9-7-13(11-15(18)23)21(26)24-17-12-14(8-10-19(17)28-2)22-25-16-5-3-4-6-20(16)29-22/h3-12H,1-2H3,(H,24,26)

Clé InChI

CYFLRPAEGCCVCF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)OC)Br

SMILES canonique

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)OC)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.